Phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfinyl)phenyl) ester
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Overview
Description
Phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfinyl)phenyl) ester is an organophosphorus compound. It is characterized by the presence of a phosphonothioic acid core, ethyl groups, and a phenyl ring substituted with a methylsulfinyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfinyl)phenyl) ester typically involves the reaction of phosphonothioic acid derivatives with ethylating agents and 4-(methylsulfinyl)phenol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The final product is usually purified through techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfinyl)phenyl) ester undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to form phosphonothioic acid derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride are employed.
Major Products
Oxidation: Formation of phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfonyl)phenyl) ester.
Reduction: Formation of phosphonothioic acid derivatives.
Substitution: Formation of various alkyl or aryl phosphonothioic acid esters.
Scientific Research Applications
Phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfinyl)phenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals and as a therapeutic agent.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfinyl)phenyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester
- Phosphorothioic acid, O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] ester
Uniqueness
Phosphonothioic acid, ethyl-, O-ethyl O-(4-(methylsulfinyl)phenyl) ester is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties This group can undergo specific reactions, such as oxidation to sulfone, which are not observed in similar compounds
Properties
CAS No. |
6587-45-7 |
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Molecular Formula |
C11H17O3PS2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
ethoxy-ethyl-(4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O3PS2/c1-4-13-15(16,5-2)14-10-6-8-11(9-7-10)17(3)12/h6-9H,4-5H2,1-3H3 |
InChI Key |
YNWMEIIUHWBTKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)OC1=CC=C(C=C1)S(=O)C |
Origin of Product |
United States |
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